molecular formula C16H12BrFN4OS B12000008 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000008
M. Wt: 407.3 g/mol
InChI Key: NOOZGIZPGADGKB-DJKKODMXSA-N
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Description

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromofluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4-methoxyphenylhydrazine, followed by cyclization with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This dual substitution can enhance its reactivity and interaction with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4OS/c1-23-13-5-2-10(3-6-13)15-20-21-16(24)22(15)19-9-11-8-12(17)4-7-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

NOOZGIZPGADGKB-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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